Differentiated Lipophilicity Profile Compared to -CF3 and -CH3 Analogs
The lipophilicity of 1-(Difluoromethyl)-3-nitrobenzene (XLogP3 = 2.7) is not simply an average of its -CH3 and -CF3 analogs. It is slightly more lipophilic than 3-Nitrobenzotrifluoride (XLogP3 = 2.6) and more lipophilic than 3-Nitrotoluene (LogP = 2.45) . This non-linear difference is crucial for optimizing ADME profiles where precise logP tuning is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-Nitrobenzotrifluoride: XLogP3 = 2.6; 3-Nitrotoluene: LogP = 2.45 |
| Quantified Difference | ΔLogP = +0.1 vs. -CF3; ΔLogP = +0.25 vs. -CH3 |
| Conditions | Computed values from PubChem (XLogP3) and Wikipedia (LogP). |
Why This Matters
This distinct lipophilicity profile makes the compound the preferred choice for lead optimization programs where the -CF3 analog is too hydrophilic or the -CH3 analog is not lipophilic enough to achieve the desired target logP range.
- [1] PubChem. 1-(Difluoromethyl)-3-nitrobenzene. Computed Descriptors: XLogP3. View Source
- [2] PubChem. m-(Trifluoromethyl)nitrobenzene. Computed Descriptors: XLogP3. View Source
- [3] Wikipedia. 3-Nitrotoluène. LogP. View Source
